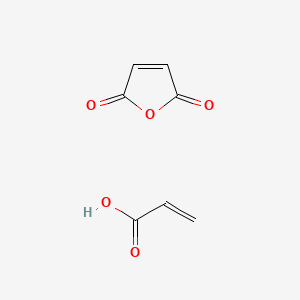

Furan-2,5-dione;prop-2-enoic acid

Description

Properties

IUPAC Name |

furan-2,5-dione;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H4O2/c5-3-1-2-4(6)7-3;1-2-3(4)5/h1-2H;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZROSNLRWHSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26677-99-6 | |

| Record name | Acrylic acid-maleic anhydride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10181197 | |

| Record name | Acrylic acid, polymer with maleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26677-99-6 | |

| Record name | NSC124031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, polymer with maleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with 2,5-furandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | furan-2,5-dione; prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Copolymerization of Furan-2,5-dione and Prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the copolymerization of furan-2,5-dione (maleic anhydride, MA) and prop-2-enoic acid (acrylic acid, AA), yielding the copolymer poly(furan-2,5-dione-co-prop-2-enoic acid). This copolymer is of significant interest due to its applications as a dispersant, scale inhibitor, and in biomedical fields.[1][2][3]

Copolymerization Mechanism

The copolymerization of maleic anhydride and acrylic acid is typically carried out via free-radical polymerization in an aqueous solution.[4][5] A key feature of this reaction is the strong tendency to form an alternating copolymer, which is largely attributed to the formation of a charge-transfer complex (CTC) between the electron-poor maleic anhydride and the electron-rich acrylic acid.

Role of the Charge-Transfer Complex (CTC)

Maleic anhydride, an electron-acceptor monomer, and acrylic acid, an electron-donor monomer, can form a CTC that subsequently participates in the polymerization. This complex has a higher reactivity towards propagation than the free monomers, leading to a predominantly alternating structure in the resulting copolymer chain. The product of the reactivity ratios (r1r2) for such systems is typically less than 1, indicating a high tendency for alternation.

The copolymerization mechanism proceeds through the classical steps of free-radical polymerization:

-

Initiation: The process begins with the decomposition of an initiator, such as a persulfate, to generate primary free radicals. These radicals then react with a monomer unit (either MA or AA) to form a monomer radical.

-

Propagation: The monomer radical adds to another monomer (or the CTC), propagating the polymer chain. Due to the influence of the CTC, the addition of the alternating monomer is favored. For instance, a growing chain ending in a maleic anhydride radical will preferentially add an acrylic acid monomer, and vice versa.

-

Termination: The growth of the polymer chain is terminated by combination or disproportionation of two growing polymer radicals.

Below is a diagram illustrating the free-radical copolymerization mechanism.

Figure 1: Free-radical copolymerization mechanism of maleic anhydride and acrylic acid.

Quantitative Data

The properties of the resulting copolymer, such as molecular weight and composition, are highly dependent on the reaction conditions.

Table 1: Molecular Weight and Polydispersity Index of Poly(MA-co-AA) under Different Synthesis Conditions

| Synthesis Method | Initiator | Monomer Ratio (MA:AA) | Temperature (°C) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |

| RAFT Polymerization | Sodium Persulfate / RAFT agent | Varies | 70-90 | 2,000 - 23,000 | 1.3 - 3.0 | [1] |

| Aqueous Solution Polymerization | Sodium Persulfate / Sodium Hydrosulfite | 1:2 (weight ratio) | 90 | Not specified | Not specified | [4] |

| Aqueous Solution Polymerization | Ammonium Persulfate | 1:2 (mole ratio) | 85 | Not specified | Not specified |

Table 2: Reactivity Ratios for the Copolymerization of Maleic Anhydride (M1) and Acrylic Acid (M2)

| Reactivity Ratio | Expected Value | Implication on Copolymer Structure |

| r₁ (r_MA) | ≈ 0 | The radical of maleic anhydride strongly prefers to add an acrylic acid monomer over another maleic anhydride monomer. |

| r₂ (r_AA) | ≈ 0 | The radical of acrylic acid strongly prefers to add a maleic anhydride monomer over another acrylic acid monomer. |

| r₁ * r₂ | < 1 | This product being less than one, and approaching zero, is a strong indicator of a highly alternating copolymer structure. |

This expected behavior is due to the significant difference in the reactivity of the two monomers, where maleic anhydride has a low propensity for self-polymerization under these conditions.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(furan-2,5-dione-co-prop-2-enoic acid) are crucial for reproducible results.

Synthesis of Poly(furan-2,5-dione-co-prop-2-enoic acid) via Aqueous Solution Polymerization

This protocol is a generalized procedure based on common laboratory practices reported in the literature.[4]

-

Monomer and Initiator Preparation:

-

Dissolve a specific weight ratio of maleic anhydride and acrylic acid (e.g., 1:2) in deionized water in a reaction vessel.

-

Prepare a separate aqueous solution of the initiator (e.g., sodium persulfate) and a reducing agent if a redox system is used (e.g., sodium hydrosulfite).

-

-

Polymerization Reaction:

-

Heat the monomer solution to the desired reaction temperature (e.g., 90°C) under a nitrogen atmosphere with constant stirring.

-

Slowly add the initiator solution to the reaction vessel.

-

Maintain the reaction at the set temperature for a specified duration (e.g., 1-3 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The resulting copolymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent (e.g., acetone) and dried under vacuum.

-

The following diagram outlines a typical experimental workflow for the synthesis and characterization of the copolymer.

Figure 2: A typical experimental workflow for the synthesis and characterization of poly(MA-co-AA).

Characterization Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the copolymer and confirm the incorporation of both monomer units.

-

Methodology:

-

Prepare a sample of the dried copolymer.

-

Acquire the FTIR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be analyzed as a KBr pellet or as a thin film.

-

-

Expected Peak Assignments:

-

~1780 cm⁻¹ and ~1850 cm⁻¹: Symmetric and asymmetric C=O stretching of the anhydride ring from the maleic anhydride unit.

-

~1710 cm⁻¹: C=O stretching of the carboxylic acid group from the acrylic acid unit.

-

~2500-3300 cm⁻¹: Broad O-H stretching of the carboxylic acid group.

-

~1170 cm⁻¹ and ~930 cm⁻¹: C-O-C stretching of the anhydride ring.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Objective: To determine the copolymer composition and microstructure.

-

Methodology:

-

Dissolve a small amount of the dried copolymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

-

Expected Chemical Shifts (in D₂O):

-

¹H NMR:

-

~1.5-2.5 ppm: Broad signals corresponding to the -CH₂- and -CH- protons of the polymer backbone.

-

The absence of sharp vinyl proton signals (~5.5-6.5 ppm) indicates the consumption of monomers.

-

-

¹³C NMR:

-

~170-180 ppm: Carbonyl carbons of the carboxylic acid and anhydride groups.

-

~30-50 ppm: Methylene and methine carbons of the polymer backbone.

-

-

3. Gel Permeation Chromatography (GPC)

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Methodology:

-

Dissolve the copolymer in a suitable mobile phase (e.g., an aqueous buffer).

-

Inject the sample solution into a GPC system equipped with appropriate columns and a detector (e.g., refractive index detector).

-

Calibrate the system using polymer standards of known molecular weights to construct a calibration curve.

-

Calculate the molecular weight parameters from the elution profile of the sample.

-

References

- 1. research.tue.nl [research.tue.nl]

- 2. Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globethesis.com [globethesis.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Poly(maleic anhydride-co-acrylic acid)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of poly(maleic anhydride-co-acrylic acid) (PMAA), a versatile copolymer with significant applications in the pharmaceutical and biomedical fields. This document details the synthesis, characterization, and key properties of PMAA, offering valuable insights for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

Poly(maleic anhydride-co-acrylic acid) is a water-soluble polyelectrolyte synthesized from maleic anhydride and acrylic acid monomers.[1] Its unique chemical structure, featuring both carboxylic acid and anhydride functional groups, imparts a range of desirable properties, including high thermal stability, good dispersant performance, and biocompatibility.[2][3][4] The presence of reactive anhydride groups allows for facile chemical modification, making it an attractive candidate for drug conjugation and the development of advanced drug delivery systems.[5]

Synthesis of Poly(maleic anhydride-co-acrylic acid)

PMAA is typically synthesized via free-radical polymerization of maleic anhydride and acrylic acid monomers in an aqueous solution or an organic solvent.[6] The reaction is commonly initiated by a chemical initiator, such as ammonium persulfate or benzoyl peroxide, and carried out at elevated temperatures.[6][7] The molar ratio of the monomers and the reaction conditions can be adjusted to control the molecular weight and copolymer composition.[8]

Below is a generalized workflow for the synthesis of PMAA:

Caption: Generalized workflow for the synthesis of poly(maleic anhydride-co-acrylic acid).

Physicochemical Properties

The physicochemical properties of PMAA are crucial for its application in drug delivery and are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value / Description | References |

| Appearance | Typically a white solid or a brown transparent liquid in solution. | [2][7] |

| Molecular Formula | (C₄H₂O₃)n-(C₃H₄O₂)m | [9] |

| Solubility | Soluble in water, chloroform, THF, and lower esters. | [10][11] |

| pH (1% aqueous solution) | 2.0 - 3.0 | [1][2] |

| Density (20°C) | Approximately 1.20 g/cm³ | [1][2] |

| Biocompatibility | Generally considered biocompatible and has been explored for biomedical applications. | [3][4][12] |

Table 2: Molecular Weight and Thermal Properties

| Property | Value / Description | References |

| Average Molecular Weight (Mw) | Typically low molecular weight, around 3,000 g/mol , but can be synthesized up to 21,000 g/mol or higher. | [7][13] |

| Polydispersity Index (PDI) | Can be controlled through synthesis methods like RAFT polymerization to achieve narrow distributions. | [8] |

| Glass Transition Temperature (Tg) | Varies with molecular weight and composition. For related poly(acrylic acid), Tg is around 69.4°C for Mw 4000. | [4] |

| Thermal Stability | Exhibits good thermal stability, usable at high temperatures (up to 300°C). | [1][2] |

| Decomposition Temperature (Td) | Degradation of the sodium salt of the copolymer starts at approximately 400°C. | [14] |

Table 3: Acid-Base Properties

| Property | Value / Description | References |

| pKa (Acrylic Acid Monomer) | ~4.25 | [15] |

| pKa (Maleic Acid Monomer) | pKa1 ~1.9, pKa2 ~6.07 | [15] |

| Copolymer pKa | The presence of multiple carboxyl groups results in a complex titration curve. The overall acidity is significant, as indicated by the low pH of its aqueous solutions. | [2] |

Hydrolysis of the Anhydride Ring

A key characteristic of PMAA is the hydrolysis of the maleic anhydride ring in an aqueous environment to form two adjacent carboxylic acid groups. This process is influenced by factors such as pH, temperature, and the presence of catalysts.[16] The hydrolysis significantly impacts the polymer's charge density and its interaction with other molecules, which is a critical consideration in drug delivery applications.

Caption: Hydrolysis of the maleic anhydride ring in the copolymer.[17]

Experimental Protocols for Characterization

Accurate characterization of PMAA is essential for its application. The following sections detail the methodologies for key experimental techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the copolymer.

Methodology:

-

Prepare a sample by mixing a small amount of the dried copolymer with potassium bromide (KBr) and pressing it into a pellet. Alternatively, a thin film can be cast from a solution.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic Peaks:

-

~1780 cm⁻¹ and ~1850 cm⁻¹: Symmetric and asymmetric C=O stretching of the maleic anhydride ring.[18][19]

-

~1717 cm⁻¹: C=O stretching of the carboxylic acid groups from both acrylic acid and hydrolyzed maleic anhydride.[7]

-

Broadband ~2500-3300 cm⁻¹: O-H stretching of the carboxylic acid groups.

-

~1176 cm⁻¹: C-O stretching.[7]

-

Caption: Workflow for the FTIR analysis of PMAA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure and composition of the copolymer.

Methodology:

-

Dissolve the copolymer in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][7]

-

Record the ¹H and ¹³C NMR spectra.

-

Characteristic ¹H NMR Signals (in D₂O):

-

~1.5-2.5 ppm: Protons of the polymer backbone (-CH₂-CH-).[7]

-

~2.5-3.5 ppm: Methine protons (-CH-) adjacent to the carbonyl groups.

-

-

Characteristic ¹³C NMR Signals (in DMSO-d₆):

-

~35-45 ppm: Backbone methylene and methine carbons.

-

~170-180 ppm: Carbonyl carbons of the carboxylic acid and anhydride groups.

-

Size-Exclusion Chromatography (SEC)

SEC is employed to determine the molecular weight and molecular weight distribution (PDI) of the copolymer.

Methodology:

-

Dissolve the polymer in a suitable mobile phase, often an aqueous buffer containing a salt (e.g., NaNO₃) to suppress polyelectrolyte effects.[9]

-

Inject the sample into the SEC system equipped with appropriate columns (e.g., aqueous-compatible columns).

-

Use a calibration curve generated from polymer standards (e.g., poly(acrylic acid) or polystyrene sulfonates) to determine the molecular weight.[20][21]

-

The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

Thermal Analysis

5.4.1 Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the copolymer.

Methodology:

-

Accurately weigh a small amount of the dried polymer into an aluminum pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

-

The Tg is identified as a step-change in the heat flow curve.[14]

5.4.2 Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the copolymer.

Methodology:

-

Place a small amount of the dried polymer in a TGA crucible.

-

Heat the sample at a constant rate (e.g., 10 or 20°C/min) under a nitrogen or air atmosphere.[13][14]

-

Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Applications in Drug Development

The unique properties of PMAA make it a valuable polymer in drug development. Its applications include:

-

Drug Conjugation: The anhydride groups can react with amine or hydroxyl groups of drugs to form stable covalent bonds, creating polymer-drug conjugates with improved pharmacokinetics.[5]

-

Controlled Release Systems: PMAA can be used as a matrix-forming agent in tablets or as a coating material to control the release of active pharmaceutical ingredients (APIs).[12]

-

Nanoparticle Formulation: It can be used as a surface coating for nanoparticles to enhance their stability, biocompatibility, and targeting capabilities.[3][4]

-

Mucoadhesive Formulations: The carboxylic acid groups can interact with mucin, making it suitable for mucoadhesive drug delivery systems.[15]

Conclusion

Poly(maleic anhydride-co-acrylic acid) is a highly versatile and functional copolymer with a range of physicochemical properties that are well-suited for various applications in the pharmaceutical and biomedical fields. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is essential for its effective utilization in the development of innovative drug delivery systems and advanced therapeutic formulations. The ability to tailor its molecular weight, composition, and subsequent chemical modifications provides a powerful platform for addressing diverse challenges in drug development.

References

- 1. ACRYLIC ACID MALEIC ANHYDRIDE COPOLYMER;MA-AA;CAS No.26677-99-6;Copolymer of Maleic and Acrylic Acid; - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Hydrophilic Biocompatible Poly(Acrylic Acid-co-Maleic Acid) Polymer as a Surface-Coating Ligand of Ultrasmall Gd2O3 Nanoparticles to Obtain a High r1 Value and T1 MR Images - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrophilic Biocompatible Poly(Acrylic Acid-co-Maleic Acid) Polymer as a Surface-Coating Ligand of Ultrasmall Gd2O3 Nanoparticles to Obtain a High r1 Value and T1 MR Images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polysciences.com [polysciences.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]

- 9. researchgate.net [researchgate.net]

- 10. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kinampark.com [kinampark.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research-portal.uu.nl [research-portal.uu.nl]

- 17. researchgate.net [researchgate.net]

- 18. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. lcms.cz [lcms.cz]

A Comprehensive Technical Guide to the Synthesis and Application of Maleic Anhydride-Acrylic Acid Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and applications of copolymers derived from maleic anhydride and acrylic acid. These copolymers are of significant interest due to their versatile properties, including water solubility, biocompatibility, and the presence of reactive anhydride groups, which allow for further functionalization. This document details common synthesis methodologies, experimental protocols, and key characterization techniques, with a focus on their applications in various industrial and pharmaceutical fields.

Introduction

Copolymers of maleic anhydride (MA) and acrylic acid (AA) are a class of functional polymers that have garnered considerable attention for their diverse applications, ranging from antiscalants in industrial water treatment to matrices for controlled drug delivery.[1][2] The presence of carboxylic acid groups from both monomers imparts hydrophilicity and pH-responsiveness, while the maleic anhydride units offer reactive sites for covalent attachment of other molecules, such as drugs or targeting ligands.[3][4] The copolymerization of these monomers is typically achieved through free-radical polymerization, allowing for control over molecular weight and composition, which in turn dictates the final properties of the material.[5]

Synthesis of Maleic Anhydride-Acrylic Acid Copolymers

The most prevalent method for synthesizing MA-AA copolymers is free-radical polymerization in an aqueous solution.[6] This approach is advantageous due to the use of water as a green solvent and the good solubility of the monomers and the resulting copolymer.[7] Key parameters that influence the polymerization and the final copolymer properties include monomer ratio, initiator concentration, reaction temperature, and reaction time.

A general workflow for the synthesis process is outlined below:

Experimental Protocols

Below are detailed experimental protocols for the synthesis of MA-AA copolymers, based on established literature.

Protocol 1: Aqueous Solution Polymerization

This protocol describes a typical free-radical polymerization in water.

-

Materials: Maleic anhydride (MA), Acrylic acid (AA), Ammonium persulfate (APS, initiator), Deionized water.

-

Procedure:

-

Heat the solution to the desired reaction temperature, typically between 80-95°C, under a nitrogen atmosphere to remove oxygen which can inhibit polymerization.[6][9]

-

Prepare a separate solution of the initiator, ammonium persulfate, in deionized water.

-

Add the initiator solution to the monomer solution to start the polymerization. The reaction is often exothermic.[9]

-

After the reaction is complete, the copolymer solution can be cooled.

-

The final product is often a transparent, viscous liquid.[6] If a solid product is desired, it can be obtained by precipitation in a non-solvent like diethyl ether, followed by drying.[10]

Protocol 2: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

For more controlled polymerization and to obtain copolymers with a narrow molecular weight distribution, RAFT polymerization can be employed.

-

Materials: Maleic anhydride, Acrylic acid, RAFT agent, Peroxide initiator, Deionized water.

-

Procedure:

-

Add maleic anhydride, a RAFT agent, and distilled water to a reactor and stir until dissolved.

-

Heat the mixture to a temperature between 70 and 90°C.

-

Slowly add the acrylic acid monomer and a peroxide initiator solution.

-

After the addition is complete, maintain the temperature for 60 to 180 minutes.

-

Cool the reactor to below 40°C and neutralize the solution with an alkali to a pH of 7 to obtain the final copolymer.[11]

-

Summary of Reaction Conditions

The following table summarizes various reaction conditions reported in the literature for the synthesis of MA-AA copolymers.

| Monomer Ratio (MA:AA) | Initiator | Solvent | Temperature (°C) | Time (h) | Key Findings | Reference |

| 1:2 (weight) | Sodium persulfate, Sodium hydrosulfite | Water | 90 | 1 | Produced a transparent, low-viscosity liquid with good dispersivity. | [6] |

| 1:2 (molar) | Ammonium persulfate | Water | 85 | 2 | Achieved a 72.78% conversion rate of maleic anhydride. | [8] |

| 1:2.5 (molar) | Ammonium persulfate | Water | 85 | 5 | Resulted in a white solid copolymer with a yield of 96%. | [10] |

| 1:1.7 (molar) | Persulfate | Water | 65 | 5 | Optimized for the best chelating dispersibility. | [7] |

| Various | Ammonium persulfate | Water | 95-100 | - | A series of copolymers with varying viscosities were prepared. | [9] |

Characterization of Maleic Anhydride-Acrylic Acid Copolymers

A comprehensive characterization of the synthesized copolymers is crucial to understand their structure, molecular weight, and thermal properties.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the copolymer composition and microstructure. The signals from the protons and carbons in the polymer backbone and side chains provide detailed structural information.[10]

Molecular Weight Determination

-

Gel Permeation Chromatography (GPC): GPC is the most common method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers.[11][12]

-

Viscometry: The intrinsic viscosity of a polymer solution is related to its molecular weight, with higher viscosity generally indicating a higher molecular weight.[9]

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the copolymer by measuring the weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the copolymer, which provides insight into its physical state and chain mobility.[12]

Applications of Maleic Anhydride-Acrylic Acid Copolymers

The unique properties of MA-AA copolymers make them suitable for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. irochemical.com [irochemical.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]

- 5. ACRYLIC AND MALEIC COPOLYMERS - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application analysis of maleic anhydride acrylic acid copolymer - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 8. Study on Synthesis of Maleic Anhydride-acrylic Acid Copolymer | Semantic Scholar [semanticscholar.org]

- 9. US3635915A - Copolymers of maleic acid and acrylic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. CN102070742B - Method for synthesizing acrylic acid-maleic anhydride copolymer in aqueous phase by RAFT method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Furan-2,5-dione;prop-2-enoic acid Copolymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of the copolymer derived from Furan-2,5-dione (maleic anhydride) and prop-2-enoic acid (acrylic acid). This versatile polymer, commonly known by its synonym poly(maleic acid-co-acrylic acid) or MA-AA, is a low molecular weight polyelectrolyte with significant industrial applications, primarily as a scale inhibitor and dispersant.[1][2][3][4] This document delves into the technical details of its synthesis, properties, and mechanism of action, presenting data in a structured format for ease of comparison and providing detailed experimental protocols.

Chemical Structure and Properties

The copolymer of Furan-2,5-dione and prop-2-enoic acid is a linear polymer characterized by the presence of carboxylic acid groups along its backbone.[5] The maleic anhydride units, upon hydrolysis, open to form two adjacent carboxylic acid groups, contributing to the polymer's high charge density and chelating ability.[6] This structural feature is key to its function as a scale inhibitor and dispersant. The general structure of the copolymer is presented below:

Synonyms:

The copolymer is typically a transparent, umber, or brown liquid.[1][2][4] It exhibits good thermal stability, with some sources indicating it can be used at temperatures up to 300°C.[1][2][4] It is also compatible with other water treatment agents.[1][2][4]

Physicochemical Properties

A summary of the typical physicochemical properties of the Furan-2,5-dione;prop-2-enoic acid copolymer is provided in the table below. These values can vary depending on the specific manufacturing process and grade of the product.

| Property | Value | Reference(s) |

| Appearance | Umber or Brown Transparent Liquid | [1][2][4] |

| Solid Content (%) | 48.0 min | [1][4] |

| Free Monomer (as MA) (%) | 5.0 max | [1][4] |

| Density (20°C, g/cm³) | 1.20 min | [1][4] |

| pH (1% water solution) | 2.0 - 3.0 | [1][4] |

Molecular Weight and Dispersity

The molecular weight and its distribution are critical parameters that influence the performance of the copolymer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a technique used to synthesize copolymers with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index - PDI).[9]

| Property | Value Range | Synthesis Method | Reference(s) |

| Weight-Average Molecular Weight (Mw) | 2,000 - 23,000 | RAFT | [9] |

| Molecular Weight Distribution (PDI) | 1.3 - 3.0 | RAFT | [9] |

Synthesis of this compound Copolymer

Synthesis Workflow: Free Radical Polymerization

The following diagram illustrates a general workflow for the synthesis of the copolymer via free radical polymerization.

Caption: Workflow for free radical polymerization of the copolymer.

Experimental Protocol: Free Radical Polymerization

This protocol is based on a method described for the synthesis of a copolymer of acrylic acid and maleic anhydride.[11]

Materials:

-

Maleic anhydride

-

Acrylic acid

-

Ammonium persulfate

-

Deionized water

Procedure:

-

Dissolve maleic anhydride (10.0 g, 102.0 mmol) in deionized water (30 mL) in a suitable reactor.

-

Add acrylic acid (18.2 g, 252.7 mmol) to the solution.

-

Prepare a 10 wt% solution of ammonium persulfate in deionized water (10 mL) and add it to the reactor.

-

Heat the mixture to 85°C and stir for 5 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the solvent by evaporation under vacuum to obtain the final copolymer product.

Synthesis Workflow: RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provides a method for synthesizing copolymers with well-defined molecular weights and low polydispersity.

Caption: Workflow for RAFT polymerization of the copolymer.

Experimental Protocol: RAFT Polymerization

The following is a detailed protocol for the synthesis of an acrylic acid-maleic anhydride copolymer using the RAFT method, as described in a patent.[9][12]

Materials:

-

Maleic anhydride

-

Bis(carboxymethyl)trithiocarbonate (RAFT agent)

-

Distilled water

-

Acrylic acid

-

Sodium persulfate (or other peroxide initiator)

-

Sodium hydroxide (or other alkali)

Procedure:

-

Add maleic anhydride and the RAFT agent to a reactor, followed by distilled water. Stir until all components are dissolved.

-

Heat the reactor to a temperature between 70 and 90°C.

-

Slowly and simultaneously drip the acrylic acid monomer and a peroxide initiator solution into the reactor while maintaining a constant stirring speed. The dripping time can range from 30 to 100 minutes.

-

After the addition is complete, maintain the temperature between 70 and 90°C for a curing period of 60 to 180 minutes, until the residual maleic anhydride monomer is less than 100 ppm.

-

Cool the reactor to a temperature not exceeding 40°C.

-

Add an alkali solution (e.g., sodium hydroxide) to the reactor to neutralize the copolymer, adjusting the pH to 7.

-

The final acrylic acid-maleic anhydride copolymer solution is obtained.

Characterization of the Copolymer

The structure and properties of the synthesized copolymer are confirmed through various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the copolymer. The spectrum of the copolymer of maleic anhydride and acrylic acid shows characteristic absorption peaks. For the maleic anhydride monomer, characteristic peaks of the acid anhydride group are observed around 1790 cm⁻¹ and 1857 cm⁻¹.[6] In the copolymer, the disappearance of the C=C double bond peak (around 697 cm⁻¹ and 1592 cm⁻¹) and the transformation of the anhydride peak into a carboxyl peak (around 3494 cm⁻¹) confirm the polymerization and hydrolysis of the anhydride ring.[6]

A representative FTIR spectrum of a poly(maleic anhydride-alt-acrylic acid) copolymer would show strong stretching vibration absorption peaks for C=O at approximately 1717 cm⁻¹ and C-O at around 1176 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the copolymer. For a copolymer of acrylic acid and maleic anhydride, the ¹H NMR spectrum in D₂O would show broad peaks corresponding to the protons in the polymer backbone. For instance, peaks around 4.40 ppm and 3.92 ppm can be attributed to the methine protons, while the methylene protons of the acrylic acid units appear as broad signals between 1.49 and 1.96 ppm.[11]

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymer. This technique separates polymer molecules based on their size in solution. A typical GPC analysis would provide the weight-average molecular weight (Mw) and the number-average molecular weight (Mn), from which the PDI (Mw/Mn) is calculated.[13]

Thermal Analysis

Thermal properties are crucial for understanding the stability and application range of the copolymer.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and degradation profile. For the sodium salt of the maleic acid-acrylic acid copolymer, the total degradation process has been observed to start at approximately 400°C.[14]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer. An increase in the Tg value upon incorporation of maleic anhydride into a polymer blend suggests enhanced thermodynamic compatibility.[15]

Mechanism of Action and Applications

The primary application of the this compound copolymer is as a scale inhibitor and dispersant in industrial water systems, such as cooling towers, boilers, and in detergents.[1][3][4]

Mechanism as a Scale Inhibitor and Dispersant

The copolymer's effectiveness stems from its polyelectrolyte nature and the high density of carboxylate groups. These groups can chelate metal ions like Ca²⁺ and Mg²⁺, which are responsible for scale formation (e.g., calcium carbonate).[5] By sequestering these ions, the copolymer prevents their precipitation and the formation of scale deposits on surfaces. Additionally, the polymer chains can adsorb onto the surface of forming crystals, distorting their growth and preventing them from agglomerating into larger, hard scale. The negatively charged polymer chains also contribute to the dispersion of particulate matter by electrostatic repulsion.

The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of action as a scale inhibitor and dispersant.

Performance Data

The performance of the copolymer as a scale inhibitor is often quantified by its chelating power or scale inhibition rate.

| Performance Metric | Value | Conditions | Reference(s) |

| Chelating Power | 518 mg CaCO₃/g | Aqueous solution polymerization product. | [16] |

| Scale Inhibition for BaSO₄ | up to 100% | Terpolymer of AA/MA/MAC at 60 mg/L. | [7] |

| Scale Inhibition for SrSO₄ | up to 80% | Terpolymer of AA/MA/MAC at 60 mg/L. | [7] |

Conclusion

The copolymer of Furan-2,5-dione and prop-2-enoic acid is a well-established and highly effective polyelectrolyte for industrial applications requiring scale inhibition and dispersion. Its synthesis can be achieved through conventional free radical polymerization or more controlled methods like RAFT polymerization, allowing for the tailoring of its molecular weight and properties. A thorough understanding of its chemical structure, synthesis, and characterization is essential for optimizing its performance in various applications. This technical guide provides a foundational understanding for researchers and professionals working with this important class of functional polymers.

References

- 1. krwater.com [krwater.com]

- 2. irochemical.com [irochemical.com]

- 3. Acrylic Acid Maleic Acid Copolymer. Cas:26677 99 6 - IROWATER [irowater.com]

- 4. ACRYLIC ACID MALEIC ANHYDRIDE COPOLYMER;MA-AA;CAS No.26677-99-6;Copolymer of Maleic and Acrylic Acid; - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]

- 5. Synthesis and application analysis of maleic anhydride acrylic acid copolymer - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 6. What is the infrared spectroscopy analysis of maleic anhydride? - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 7. Research on the Scale Inhibition Performance of AA/MA/MAC Copolymer | Scientific.Net [scientific.net]

- 8. Acrylic acid-maleic anhydride copolymer pigment dispersing agent and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102070742B - Method for synthesizing acrylic acid-maleic anhydride copolymer in aqueous phase by RAFT method - Google Patents [patents.google.com]

- 10. Study on Synthesis of Maleic Anhydride-acrylic Acid Copolymer | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Method for synthesizing acrylic acid-maleic anhydride copolymer in aqueous phase by RAFT method - Eureka | Patsnap [eureka.patsnap.com]

- 13. US6444771B1 - Acrylic acid-maleic acid copolymer (or its salt), its production process and use, and production process for aqueous maleic salt solution with low impurity content - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Reactivity Ratios in Maleic Anhydride and Acrylic Acid Copolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the copolymerization of maleic anhydride (MA) and acrylic acid (AA), with a specific focus on their reactivity ratios. Understanding these ratios is paramount for controlling the microstructure of the resulting copolymer, which in turn dictates its physicochemical properties and performance in various applications, including drug delivery systems. While the literature strongly indicates a tendency towards alternating copolymerization for this monomer pair, specific, experimentally determined reactivity ratios are not widely published. This guide provides a comprehensive overview of the theoretical background, a generalized experimental protocol for determining these crucial parameters, and the expected behavior based on available knowledge.

Introduction to Reactivity Ratios in Copolymerization

In a free-radical copolymerization involving two monomers, M1 (maleic anhydride) and M2 (acrylic acid), the growing polymer chain can have either a terminal M1 or M2 radical. These radicals can react with either M1 or M2 monomers present in the reaction mixture. The relative rates of these propagation reactions are defined by the monomer reactivity ratios, r1 and r2:

-

r1 = k11 / k12 : The ratio of the rate constant for the addition of monomer M1 to a growing chain ending in an M1 radical (k11) to the rate constant for the addition of monomer M2 to a chain ending in an M1 radical (k12).

-

r2 = k22 / k21 : The ratio of the rate constant for the addition of monomer M2 to a growing chain ending in an M2 radical (k22) to the rate constant for the addition of monomer M1 to a chain ending in an M2 radical (k21).

The values of r1 and r2 determine the distribution of monomer units in the copolymer chain:

-

r1 > 1 and r2 < 1 : The copolymer is enriched in M1.

-

r1 < 1 and r2 > 1 : The copolymer is enriched in M2.

-

r1 ≈ 1 and r2 ≈ 1 : A random copolymer is formed.

-

r1 ≈ 0 and r2 ≈ 0 : An alternating copolymer is formed.

For the maleic anhydride and acrylic acid system, the strong electron-acceptor nature of maleic anhydride and the electron-donor characteristics of acrylic acid promote the formation of a charge-transfer complex, leading to a high tendency for alternating copolymerization.[1] This implies that both r1 and r2 values are expected to be very low, approaching zero.

Quantitative Data on Reactivity Ratios

To illustrate the expected trend, a hypothetical data table is presented below, reflecting the anticipated low reactivity ratios for this system. It is crucial to note that these values are illustrative and would need to be confirmed by experimental determination.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type |

| Maleic Anhydride | Acrylic Acid | ~ 0 | ~ 0 | Alternating |

Experimental Protocol for Determining Reactivity Ratios

The following is a detailed, generalized methodology for the experimental determination of the reactivity ratios for the copolymerization of maleic anhydride and acrylic acid. This protocol is based on established methods such as the Fineman-Ross and Kelen-Tüdős graphical methods, which are widely used for this purpose.[2][3][4]

Materials

-

Maleic Anhydride (MA), reagent grade, recrystallized from a suitable solvent (e.g., chloroform).

-

Acrylic Acid (AA), inhibitor removed prior to use (e.g., by distillation under reduced pressure or passing through an inhibitor removal column).

-

Initiator: A suitable free-radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent.

-

Solvent: An appropriate solvent that dissolves both monomers and the resulting copolymer (e.g., 1,4-dioxane, N,N-dimethylformamide).

-

Non-solvent for precipitation (e.g., diethyl ether, petroleum ether).

-

Deionized water.

-

Nitrogen gas, high purity.

Equipment

-

Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Constant temperature oil bath.

-

Schlenk line or similar inert atmosphere setup.

-

Vacuum oven.

-

Analytical balance.

-

Nuclear Magnetic Resonance (NMR) spectrometer (¹H NMR).

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Gel Permeation Chromatography (GPC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of reactivity ratios.

Caption: Workflow for determining reactivity ratios.

Detailed Procedure

-

Preparation of Monomer Feeds: Prepare a series of five to seven reaction mixtures with varying molar ratios of maleic anhydride and acrylic acid. The total monomer concentration should be kept constant.

-

Polymerization:

-

Charge a three-neck flask with the desired amounts of MA, AA, and solvent.

-

Purge the system with nitrogen for at least 30 minutes to remove oxygen.

-

Heat the mixture to the desired reaction temperature (e.g., 70 °C) in a constant temperature oil bath.

-

Dissolve the initiator in a small amount of the solvent and inject it into the reaction mixture to start the polymerization.

-

Allow the reaction to proceed for a short period to ensure low monomer conversion (typically less than 10%). High conversion can lead to changes in the monomer feed ratio and affect the accuracy of the results.

-

Quench the reaction by rapidly cooling the flask in an ice bath and adding an inhibitor (e.g., hydroquinone).

-

-

Copolymer Isolation and Purification:

-

Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent with vigorous stirring.

-

Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.

-

Dry the copolymer to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

-

-

Determination of Copolymer Composition:

-

The composition of the purified and dried copolymer is determined using ¹H NMR spectroscopy.

-

Dissolve a known amount of the copolymer in a suitable deuterated solvent (e.g., DMSO-d6).

-

By integrating the characteristic proton signals of the maleic anhydride and acrylic acid units in the copolymer, the molar ratio of the two monomers in the polymer chain can be calculated.

-

-

Calculation of Reactivity Ratios:

-

Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using the Fineman-Ross or Kelen-Tüdős methods. These methods involve plotting the data in a linear form to obtain r1 and r2 from the slope and intercept of the resulting line.

-

Signaling Pathways and Logical Relationships

The copolymerization of maleic anhydride and acrylic acid is governed by the principles of free-radical polymerization. The logical relationship between the key parameters can be visualized as follows:

Caption: Influence of reactivity ratios on copolymer properties.

Conclusion

The copolymerization of maleic anhydride and acrylic acid is a critical process for the synthesis of functional polymers with wide-ranging applications. While specific reactivity ratio values remain to be extensively documented in the public domain, the strong tendency towards alternation provides a qualitative understanding of the copolymerization behavior. The provided generalized experimental protocol offers a robust framework for researchers to determine these crucial parameters, enabling precise control over the copolymer microstructure and, ultimately, the final material properties. Further research to quantify the reactivity ratios under various reaction conditions would be a valuable contribution to the field of polymer chemistry and materials science.

References

- 1. ACRYLIC AND MALEIC COPOLYMERS - Ataman Kimya [atamanchemicals.com]

- 2. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]

Hydrolysis of maleic anhydride in copolymerization with acrylic acid

An In-depth Technical Guide on the Hydrolysis of Maleic Anhydride in Copolymerization with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of maleic anhydride during its copolymerization with acrylic acid. This process is critical in the synthesis of poly(acrylic acid-co-maleic acid) (PAA-MA), a copolymer with significant applications in drug delivery, biomaterials, and other industrial fields. Understanding and controlling the hydrolysis of the maleic anhydride monomer is paramount to achieving desired copolymer properties and performance.

Introduction

Maleic anhydride is a versatile monomer used in the production of a wide range of polymers.[1] In aqueous copolymerization with monomers like acrylic acid, maleic anhydride is susceptible to hydrolysis, a reaction that opens the anhydride ring to form maleic acid.[1][2] This conversion from a cyclic anhydride to a dicarboxylic acid significantly impacts the copolymerization kinetics and the final properties of the resulting polymer, such as its charge density, solubility, and chelating ability.[3]

Hydrolysis of Maleic Anhydride: Mechanism and Kinetics

The hydrolysis of maleic anhydride is a rapid reaction in the presence of water, proceeding through a nucleophilic addition mechanism where water attacks one of the carbonyl carbons of the anhydride ring.[2] This is followed by a proton transfer to yield maleic acid.[2]

Factors Influencing Hydrolysis

Several factors influence the rate of maleic anhydride hydrolysis:

-

Temperature: The rate of hydrolysis increases significantly with temperature.

-

pH: The reaction is catalyzed by both acids and bases. In the context of copolymerization with acrylic acid, the acidic nature of the monomer mixture can influence the hydrolysis rate.

-

Relative Humidity: In the solid state, maleic anhydride hydrolysis is dependent on the relative humidity of the environment. Complete hydrolysis can occur in a matter of hours at high humidity (96%), while no significant hydrolysis is observed at lower humidity levels (50%).[4]

Quantitative Data on Hydrolysis

The hydrolysis of maleic anhydride in a neutral aqueous solution follows first-order kinetics. The rate constants and half-lives at different temperatures are summarized in the table below.

| Temperature (°C) | First-Order Rate Constant (s⁻¹) | Half-Life (minutes) |

| 0 | 0.00348 | 3.32 |

| 25.1 | 0.03140 | 0.37 |

Source: PubChem CID 7923[5]

Experimental Protocols

This section details a typical experimental protocol for the free-radical copolymerization of acrylic acid and maleic anhydride in an aqueous solution.

Materials

-

Acrylic Acid (AA), distilled

-

Maleic Anhydride (MA)

-

Potassium persulfate (KPS) or Ammonium persulfate, initiator

-

Sodium hydrosulfite, reducer (optional)

-

Deionized water, solvent

Synthesis of Poly(acrylic acid-co-maleic acid)

-

Monomer Solution Preparation: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve a specific weight ratio of maleic anhydride to acrylic acid (e.g., 1:2) in deionized water.[6]

-

Initiator and Reducer Preparation: Prepare separate aqueous solutions of the initiator (e.g., 4.0% of the total monomer weight) and a reducer if used (e.g., 1.9% of the total monomer weight).[6]

-

Polymerization:

-

Purification: The resulting copolymer solution can be purified by methods such as dialysis to remove unreacted monomers and initiator residues.

-

Drying: The purified copolymer can be obtained as a solid by evaporating the water under vacuum.

Analytical Methods for Characterization

Several analytical techniques are employed to characterize the resulting copolymer and to quantify the extent of maleic anhydride hydrolysis.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the copolymer.

-

Maleic Anhydride: Shows characteristic strong absorption bands for the anhydride carbonyl groups in the region of 1770-1820 cm⁻¹.[7]

-

Maleic Acid: The presence of carboxylic acid functional groups from hydrolyzed maleic anhydride is indicated by a peak around 1700 cm⁻¹.[8]

-

Poly(acrylic acid-co-maleic acid): The spectrum will exhibit peaks corresponding to both the carboxylic acid groups of the acrylic acid units and the hydrolyzed maleic acid units.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the copolymer.

-

Maleic Anhydride: The two equivalent protons on the double bond typically show a singlet at around 7.0 ppm.

-

Maleic Acid: The protons on the double bond of maleic acid appear at a different chemical shift, often around 6.3 ppm.

-

Copolymer: The ¹H NMR spectrum of the copolymer will show broad peaks corresponding to the polymer backbone protons. The presence of peaks from both maleic anhydride and maleic acid units can be used to determine the degree of hydrolysis. The maleic protons in the copolymer backbone are typically observed between 3.3 and 4.0 ppm.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the amounts of unreacted maleic anhydride and maleic acid in the reaction mixture. A common method involves using a C18 column with a mobile phase of dilute phosphoric acid in methanol and UV detection at 214 nm.[6][10]

Potentiometric Titration

Potentiometric titration is a reliable method to determine the acid content of the copolymer, which can be correlated to the degree of maleic anhydride hydrolysis. The copolymer is dissolved in a suitable solvent and titrated with a standardized base. This method can specifically quantify the maleic acid content in the presence of unreacted maleic anhydride by using a tertiary amine as the titrant in an anhydrous solvent system, as tertiary amines do not react with anhydrides.[11]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 2. Maleic Anhydride and Water Reaction: A Brief Overview - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 3. Synthesis and application analysis of maleic anhydride acrylic acid copolymer - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. Hydrolysis study of organic acid anhydrides by differential thermal analysis--II. Maleic anhydride and trimellitic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fda.gov.tw [fda.gov.tw]

- 7. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 8. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. fda.gov.tw [fda.gov.tw]

- 11. kelid1.ir [kelid1.ir]

Determining the Molecular Weight of Poly(Methacrylic Acid-co-Acrylic Acid): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary techniques used for determining the molecular weight of poly(methacrylic acid-co-acrylic acid) [poly(MA-co-AA)], a copolymer of significant interest in pharmaceutical and biomedical applications due to its pH-responsive properties. Accurate molecular weight characterization is critical for predicting its performance in drug delivery systems, hydrogels, and other advanced materials. This document details the experimental protocols for the most common analytical methods: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Static Light Scattering (SLS), and Viscometry.

Core Concepts in Polymer Molecular Weight

Unlike small molecules, synthetic polymers consist of chains of varying lengths, resulting in a distribution of molecular weights. Therefore, the molecular weight is expressed as an average. The most common averages are:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the number of molecules in a sample.[1]

-

Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the overall molecular weight of the sample. Larger molecules contribute more to the Mw.[1]

-

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. Synthetic polymers typically have a PDI greater than 1.0.[1][2][3]

Quantitative Data Summary

The following tables summarize representative molecular weight data for copolymers similar to poly(MA-co-AA), as determined by Gel Permeation Chromatography (GPC). Due to the challenges in direct GPC analysis of poly(MA-co-AA), data from closely related copolymers are presented to provide an expected range of values.

Table 1: Molecular Weight Data for a Commercial Poly(methyl methacrylate-co-methacrylic acid) Copolymer

| Parameter | Value ( g/mol ) | Method | Source |

| Number-Average Molecular Weight (Mn) | ~15,000 | GPC | [4] |

| Weight-Average Molecular Weight (Mw) | ~34,000 | GPC | [4] |

| Polydispersity Index (PDI) | ~2.27 | Calculated |

This data is for a copolymer with a feed ratio of 1:0.016 (methyl methacrylate:methacrylic acid).[4]

Table 2: Molecular Weight Data for Poly(methacrylic acid) Synthesized via RAFT Polymerization

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Method |

| PolyMA-1 | 15,200 | 17,500 | 1.15 | GPC |

| PolyMA-2 | 25,600 | 28,400 | 1.11 | GPC |

| PolyMA-3 | 42,300 | 46,100 | 1.09 | GPC |

Data adapted from a study on poly(methacrylic acid) synthesized in the presence of a chain transfer agent, resulting in polymers with narrow molecular weight distributions.

Experimental Protocols and Visualizations

This section provides detailed methodologies for the three primary techniques for determining the molecular weight of poly(MA-co-AA).

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a powerful and widely used technique that separates polymer molecules based on their hydrodynamic volume in solution.[5] Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column packing material.[5]

Experimental Protocol for Poly(MA-co-AA) Analysis by SEC/GPC

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dry poly(MA-co-AA) sample.

-

Dissolve the polymer in a suitable mobile phase (e.g., an aqueous buffer such as 0.1 M NaNO₃ with 0.02 M NaH₂PO₄ at a controlled pH, or an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) if the copolymer is modified to be soluble). The choice of solvent is crucial and depends on the copolymer's composition and solubility.[6] For acidic polymers like poly(MA-co-AA), an aqueous mobile phase is often preferred to avoid issues with adsorption to the column packing.

-

Gently agitate the solution until the polymer is fully dissolved.

-

Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

Instrumentation and Conditions:

-

Chromatography System: An Agilent 1260 Infinity GPC/SEC System or a similar instrument equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

-

Columns: A set of aqueous SEC columns, such as Agilent PL aquagel-OH or Tosoh TSKgel GMPWxl, is suitable for the analysis of water-soluble polymers like poly(MA-co-AA). The combination of columns with different pore sizes can extend the separation range.

-

Mobile Phase: An aqueous buffer, for example, 0.1 M NaNO₃ and 0.02 M NaH₂PO₄ adjusted to a specific pH (e.g., pH 7), is commonly used to ensure consistent ionization of the carboxylic acid groups and minimize interactions with the column stationary phase. The mobile phase should be filtered and degassed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column oven should be maintained at a constant temperature, typically between 25°C and 40°C, to ensure reproducible results.

-

Injection Volume: 50-100 µL.

-

-

Calibration:

-

Prepare a series of solutions of narrow polydispersity polymer standards with known molecular weights (e.g., poly(ethylene oxide) or poly(methacrylic acid) standards).

-

Inject each standard and record its elution volume.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the elution volume for the standards.

-

-

Data Analysis:

-

Inject the prepared poly(MA-co-AA) sample solution.

-

Record the chromatogram.

-

Using the calibration curve, the molecular weight distribution of the poly(MA-co-AA) sample can be determined.

-

Calculate Mn, Mw, and PDI from the molecular weight distribution using the chromatography software.

-

Experimental Workflow for SEC/GPC

Caption: Workflow for molecular weight determination by SEC/GPC.

Static Light Scattering (SLS)

Static light scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution without the need for column calibration.[7] The intensity of light scattered by a polymer solution is proportional to its Mw and concentration.

Experimental Protocol for Poly(MA-co-AA) Analysis by SLS

-

Sample Preparation:

-

Prepare a stock solution of poly(MA-co-AA) in a suitable solvent (e.g., an aqueous buffer with a known refractive index). The solvent must be meticulously filtered (e.g., through a 0.02 µm filter) to remove any dust particles that could interfere with the light scattering measurement.

-

Prepare a series of dilutions from the stock solution with known concentrations. Typically, 4-5 concentrations are required for a Zimm plot analysis.

-

The polymer solutions must also be filtered or centrifuged to remove any aggregates or dust.

-

-

Instrumentation:

-

A light scattering instrument equipped with a laser light source (e.g., He-Ne laser at 633 nm) and a detector that can measure the scattered light intensity at multiple angles (a goniometer-based system or a multi-angle light scattering (MALS) detector).

-

-

Measurement:

-

Measure the refractive index increment (dn/dc) of the poly(MA-co-AA) in the chosen solvent using a differential refractometer. This value is crucial for the molecular weight calculation.

-

For each concentration, measure the intensity of the scattered light at various angles (e.g., from 30° to 150° in 10° increments).

-

Measure the scattered light intensity of the pure solvent for background subtraction.

-

-

Data Analysis (Zimm Plot):

-

The Zimm plot is a graphical method used to extrapolate the light scattering data to zero concentration and zero scattering angle.[8][9][10]

-

The data is plotted as Kc/R(θ) versus sin²(θ/2) + k'c, where:

-

K is an optical constant that includes the dn/dc value.

-

c is the polymer concentration.

-

R(θ) is the excess Rayleigh ratio (the difference between the scattering of the solution and the solvent).

-

θ is the scattering angle.

-

k' is an arbitrary constant to spread the data.

-

-

From the Zimm plot, the following parameters can be determined:

-

Weight-average molecular weight (Mw): From the intercept of the extrapolated lines at both zero angle and zero concentration.

-

Radius of gyration (Rg): From the initial slope of the zero-concentration line.

-

Second virial coefficient (A₂): From the initial slope of the zero-angle line.

-

-

Logical Relationship for SLS Data Analysis

Caption: Data analysis workflow for Static Light Scattering (SLS).

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer.[11] Mv is generally between Mn and Mw. The technique relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity of a polymer solution to its molecular weight.

Experimental Protocol for Poly(MA-co-AA) Analysis by Viscometry

-

Sample Preparation:

-

Prepare a stock solution of poly(MA-co-AA) of a known concentration in a suitable solvent (e.g., an aqueous buffer or an appropriate organic solvent).

-

Prepare a series of dilutions from the stock solution.

-

-

Instrumentation:

-

An Ubbelohde or similar capillary viscometer.

-

A constant temperature water bath to maintain a precise and constant temperature during the measurements, as viscosity is highly temperature-dependent.

-

A stopwatch for measuring the flow time.

-

-

Measurement:

-

Measure the flow time of the pure solvent (t₀) through the capillary of the viscometer.

-

For each polymer concentration, measure the flow time (t).

-

Ensure that the temperature is kept constant throughout the experiment.

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Determine the intrinsic viscosity [η] by extrapolating the reduced viscosity (η_sp/c) and the inherent viscosity (ln(η_rel)/c) to zero concentration using a Huggins and Kraemer plot.

-

Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink-Sakurada equation : [η] = K * Mv^a

-

[η] is the intrinsic viscosity.

-

K and 'a' are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system. These parameters need to be obtained from the literature or determined experimentally using polymer standards of known molecular weight. For poly(methacrylic acid) in methanol at 26°C, reported values for K and 'a' are 2.42 x 10⁻³ dL/g and 0.51, respectively.[2]

-

-

Experimental Workflow for Viscometry

Caption: Workflow for molecular weight determination by viscometry.

Conclusion

The determination of the molecular weight of poly(MA-co-AA) is essential for its application in various scientific and industrial fields, particularly in drug development. This guide has provided an in-depth overview of the most common techniques: SEC/GPC, static light scattering, and viscometry. Each method offers distinct advantages. SEC/GPC provides detailed information about the entire molecular weight distribution, while SLS offers an absolute measurement of the weight-average molecular weight. Viscometry is a cost-effective method for determining the viscosity-average molecular weight. The choice of technique will depend on the specific information required, the available instrumentation, and the nature of the poly(MA-co-AA) sample. By following the detailed experimental protocols and understanding the principles behind each method, researchers can obtain accurate and reliable molecular weight data for this important copolymer.

References

- 1. agilent.com [agilent.com]

- 2. Poly Dispersity Index (PDI) [simply.science]

- 3. google.com [google.com]

- 4. ポリ(メタクリル酸メチル-コ-メタクリル酸) average Mw ~34,000 by GPC, average Mn ~15,000 by GPC | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. anchemplus.pl [anchemplus.pl]

- 11. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of the Furan-2,5-dione and Prop-2-enoic Acid Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to analyze the reaction between furan-2,5-dione (maleic anhydride) and prop-2-enoic acid (acrylic acid). The primary reaction between these two monomers is a free-radical copolymerization, yielding poly(acrylic acid-co-maleic anhydride). This guide will detail the experimental protocols for synthesis and spectroscopic analysis, present quantitative data in structured tables, and visualize key processes using diagrams.

Reaction Overview: Free-Radical Copolymerization

The reaction of furan-2,5-dione and prop-2-enoic acid is typically a free-radical copolymerization initiated by a chemical initiator, such as a persulfate. This process results in a copolymer with alternating or random monomer units, depending on the reaction conditions. The anhydride rings in the resulting polymer are susceptible to hydrolysis, leading to the formation of carboxylic acid groups.

Experimental Protocols

Synthesis of Poly(acrylic acid-co-maleic anhydride)

A common method for the synthesis of the copolymer of acrylic acid and maleic anhydride (PAAMa) is through free-radical polymerization in an aqueous solution.[1]

Materials:

-

Furan-2,5-dione (Maleic anhydride)

-

Prop-2-enoic acid (Acrylic acid)

-

Ammonium persulfate (initiator)

-

Deionized water

Procedure:

-

Dissolve maleic anhydride in deionized water in a reaction vessel.

-

Add acrylic acid to the solution.

-

Add an aqueous solution of ammonium persulfate to initiate the polymerization.

-

Stir the mixture at a controlled temperature (e.g., 85°C) for several hours (e.g., 5 hours).[1]

-

Cool the solution to room temperature.

-

The resulting copolymer can be isolated by evaporating the solvent under vacuum.[1]

Spectroscopic Analysis Protocols

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the monomers and the resulting copolymer, and for monitoring the progress of the reaction.

-

Sample Preparation: Samples for FTIR analysis can be prepared as KBr pellets. The solid sample is ground with potassium bromide and pressed into a thin, transparent disk.

-

Instrumentation: A standard FTIR spectrometer is used, typically scanning in the mid-infrared range (4000-400 cm⁻¹).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the copolymer.

-

Sample Preparation: A small amount of the copolymer is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] For some NMR experiments, about 180 mg of the product is dissolved in approximately 3 mL of the deuterated solvent in a 10 mm NMR tube.[3]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used to acquire the spectra.[1]

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the kinetics of the polymerization reaction by monitoring the change in absorbance of the monomers or the forming polymer over time.

-

Sample Preparation: The reaction is carried out in a quartz cuvette placed inside a UV-Vis spectrophotometer with a temperature-controlled cell holder. The concentrations of the reactants are chosen to ensure the absorbance values fall within the linear range of the Beer-Lambert law.

-